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Compound of Interest

5-Oxocyclohex-3-enecarboxylic
Compound Name:

acid
CAS No.: 22748-45-4
Cat. No.: B3031285

Get Quote

Executive Summary & Chemical Identity

5-Oxocyclohex-3-enecarboxylic acid is a critical chiral building block, predominantly utilized
as a precursor in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu). Its dual
functionality—possessing both an ngcontent-ng-c2699131324=""_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

-unsaturated ketone and a carboxylic acid—creates a unique solubility profile characterized by
high polarity and pH-dependent aqueous behavior.

This guide addresses the lack of standardized solubility tables in public literature by providing a
predictive solubility framework, experimental determination protocols, and thermodynamic
modeling strategies derived from structural analogs and functional group analysis.[1]

Physicochemical Profile
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Property Value | Characteristic Impact on Solubility
CAS Number 22748-45-4 Unique Identifier
. Low MW favors solubility in
Molecular Weight 140.14 g/mol
small-molecule solvents.[1]
Amphiphilic: Soluble in polar
XLogP3 0.1 (Computed) organics; moderate water
solubility.[1]
Facilitates strong interaction
H-Bond Donors 1 (Carboxylic Acid) with protic solvents (MeOH,
EtOH).[1]
Enables solubility in aprotic
H-Bond Acceptors 3 (C=0J1] Ketone, COOH) polar solvents (DMSO,
Acetone).
Often requires derivatization or
Physical State Viscous Oil / Low-Melting Solid  salt formation for

crystallization.[1]

Solubility Profile & Solvent Selection Strategy
Predictive Solubility Classes

Based on the Hansen Solubility Parameters (HSP) of the cyclohexenone core and carboxylic
acid tail, the solvent compatibility is categorized below. This data guides the selection of Good
Solvents (for dissolution) and Anti-Solvents (for crystallization).[1]
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Solvent Class

Solubility Prediction

Mechanism / Rationale

Short-Chain Alcohols (MeOH,
EtOH, IPA)

High (>100 mg/mL)

Strong H-bonding matches the
solute's donor/acceptor sites.

Ideal for reaction media.[1]

Polar Aprotic (DMSO, DMF,
DMACc)

Very High (>200 mg/mL)

Dipole-dipole interactions
stabilize the ketone and acid
moieties.[1] Difficult to remove
(high BP).

Esters & Ketones (Ethyl

Acetate, Acetone)

Moderate to High

Primary solvents for extraction
and purification.[1] Acetone is
preferred for low-temp

crystallization.[1]

Chlorinated Solvents (DCM,

Chloroform)

Moderate

Good solubilizing power for the
neutral acid form; often used in

biphasic extraction.[1]

Hydrocarbons (Hexane,

Heptane, Toluene)

Low / Insoluble

Primary Anti-Solvents. The
polarity difference (LogP 0.1 vs
>3.[1]0) forces precipitation.[1]
[2]

Water

pH Dependent

Low at pH < 3 (neutral acid);
High at pH > 6 (carboxylate
salt).[1]

Critical Process Insight: The "Oiling Out" Phenomenon

Due to its low melting point and conformational flexibility, 5-Oxocyclohex-3-enecarboxylic

acid is prone to "oiling out” (liquid-liquid phase separation) rather than crystallizing during

cooling.

o Mitigation: Use a ternary solvent system (e.g., Acetone/Water/Heptane) or convert to a salt

(e.g., dicyclohexylamine salt) to raise the melting point and lattice energy for robust

crystallization.
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Experimental Protocol: Solubility Determination

Since specific literature values vary by synthesis route (impurity profile), researchers must
generate in-house data.[1] The following protocol ensures thermodynamic equilibrium is
reached, avoiding metastable supersaturation errors.

Protocol: Static Gravimetric Method (Isothermal)

Objective: Determine saturation solubility (ngcontent-ng-c2699131324=""_nghost-ng-
€2339441298="" class="inline ng-star-inserted">

) at

o Preparation: Add excess solid 5-Oxocyclohex-3-enecarboxylic acid to 10 mL of the target
solvent in a jacketed glass vessel.

» Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
).

e Sampling: Stop stirring and allow the suspension to settle for 2 hours.

« Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.22 um PTFE, pre-heated to
).

e Quantification:

o Option A (Gravimetric): Evaporate solvent in a tared vial under vacuum at 40°C until
constant weight.[1]

o Option B (HPLC): Dilute filtrate and analyze (C18 column, Acetonitrile/Water + 0.1%
H3PO4).[1]

e Calculation:

Thermodynamic Modeling & Data Correlation
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For process scale-up, solubility data across a temperature range (ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) must be modeled. The Modified Apelblat Equation is the industry standard for correlating
solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-
inserted">

, mole fraction) of asymmetrical cyclic acids.

The Modified Apelblat Model

e ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-star-inserted">
: Mole fraction solubility.
e ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-star-inserted">

: Absolute temperature (Kelvin).[3]

» : Empirical constants derived from regression analysis.
Interpretation for Process Design:

o Positive ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-star-
inserted">

value: Indicates exothermic dissolution (rare for this class).

o Negative ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

value: Indicates endothermic dissolution (solubility increases with

).

o Application: Use these constants to calculate the precise cooling curve required to maintain
constant supersaturation during crystallization, controlling particle size distribution (PSD).

Visualization: Solubility Screening & Purification
Workflow
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The following diagram outlines the decision logic for selecting solvents for extraction versus
crystallization, based on the compound's amphiphilic nature.
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Figure 1: Strategic workflow for solvent selection based on polarity matching.[1] Green paths
indicate extraction routes; Red paths indicate crystallization/isolation strategies.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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